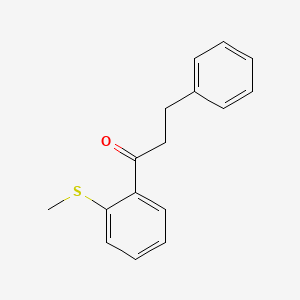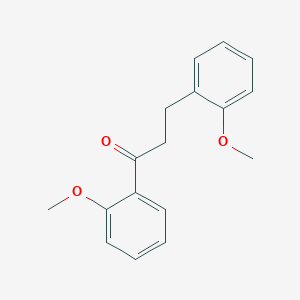
2'-Methoxy-3-(2-methoxyphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2’-Methoxy-3-(2-methoxyphenyl)propiophenone involves various reaction conditions. For instance, one method involves the use of palladium 10% on activated carbon and sodium carbonate in ethanol and water at 100 degrees Celsius for 6 hours . Another method involves the use of C 22 H 38 Br 2 N 2 Ni 2 O 2 S 4(2+) *2Br (1-) and sodium tertiary butoxide in toluene at 140 degrees Celsius for 24 hours .Molecular Structure Analysis
The molecular formula of 2’-Methoxy-3-(2-methoxyphenyl)propiophenone is C17H18O3 . The InChI code is 1S/C17H18O2/c1-13-7-3-4-8-14 (13)11-12-16 (18)15-9-5-6-10-17 (15)19-2/h3-10H,11-12H2,1-2H3 .Physical And Chemical Properties Analysis
2’-Methoxy-3-(2-methoxyphenyl)propiophenone has a molecular weight of 254.33 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
1. Pharmacological and Industrial Importance
Syringic acid (SA), a compound related to 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, is synthesized via the shikimic acid pathway in plants. It has a wide range of therapeutic applications in preventing diseases like diabetes, cardiovascular diseases, and cancer. SA is known for its antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. The presence of methoxy groups on the aromatic ring is crucial for its therapeutic property. Besides its medical use, SA has significant industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).
2. Anti-Cancer and Anti-Inflammatory Properties
4′-Geranyloxyferulic acid (GOFA), a derivative of 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, exhibits potential as an anti-inflammatory and anti-tumor agent. In vivo studies demonstrate its efficacy as a colon cancer chemopreventive agent, with a protective effect on colon cancer growth and development. Its occurrence in widely consumed fruits and vegetables like citrus fruits underlines its dietary significance (Epifano et al., 2015).
3. Atmospheric Reactivity and Environmental Impact
Methoxyphenols, related to 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, are used as tracers for biomass burning and have significant atmospheric reactivity. Their reactions with radicals like OH and NO3 are predominant degradation pathways and have substantial secondary organic aerosol (SOA) formation potentials. This understanding is crucial for assessing the ecotoxicity of degradation products and their contribution to SOA formation from atmospheric aging of biomass-burning plumes (Liu et al., 2022).
4. Photovoltaic Applications
In the context of renewable energy, compounds similar to 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, specifically methoxy-substituted fullerenes, are studied for their charge carrier transport and recombination in bulk‐heterojunction solar cells. These studies are pivotal for improving the efficiency and performance of organic solar cells (Pivrikas et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-bis(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFILYPFYHNSXGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644161 |
Source


|
| Record name | 1,3-Bis(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methoxy-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898769-65-8 |
Source


|
| Record name | 1-Propanone, 1,3-bis(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

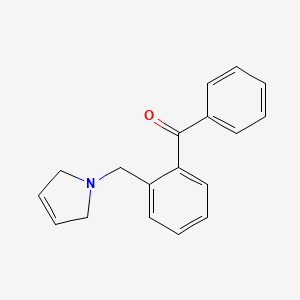
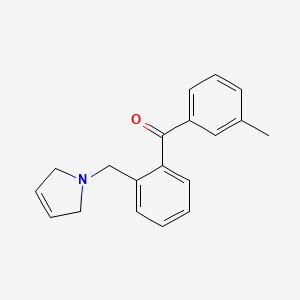
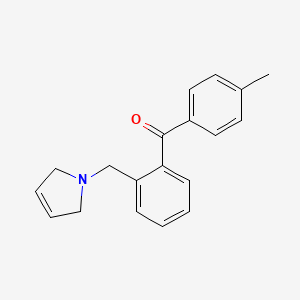
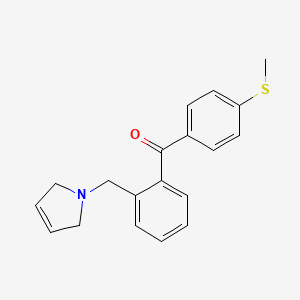
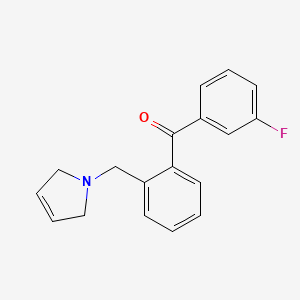

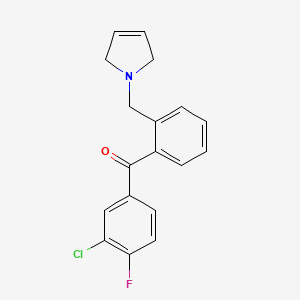


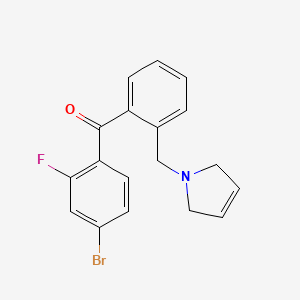
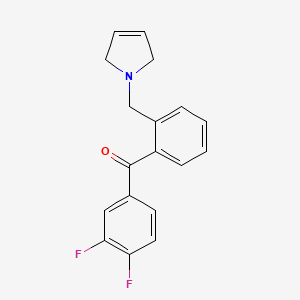
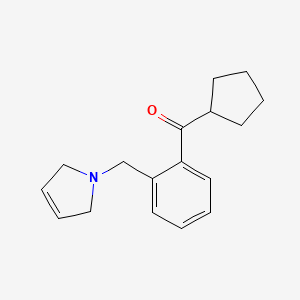
![Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327393.png)
